2-Methylcyclopentane-1-sulfonyl chloride

Description

BenchChem offers high-quality 2-Methylcyclopentane-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylcyclopentane-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

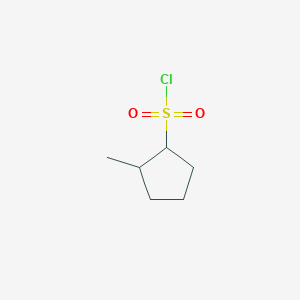

Structure

3D Structure

Properties

IUPAC Name |

2-methylcyclopentane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2S/c1-5-3-2-4-6(5)10(7,8)9/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVFJZXVRYIEGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1495792-59-0 | |

| Record name | 2-methylcyclopentane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

General Significance of Sulfonyl Chlorides As Synthetic Intermediates

Sulfonyl chlorides (R-SO₂Cl) are a highly significant class of organic compounds, widely utilized as intermediates in both organic and medicinal synthesis. magtech.com.cn Their importance stems from the high reactivity of the sulfonyl chloride group, which makes them valuable precursors for a variety of other functional groups. nih.gov

The primary reaction of sulfonyl chlorides is nucleophilic substitution at the sulfur atom. They react readily with a wide range of nucleophiles, most notably amines and alcohols. The reaction with primary or secondary amines yields sulfonamides, a functional group present in a vast number of pharmaceutical drugs. sigmaaldrich.com Similarly, their reaction with alcohols produces sulfonate esters. This reactivity makes sulfonyl chlorides essential building blocks in medicinal chemistry for the synthesis of complex sulfonamides and other bioactive molecules. sigmaaldrich.comontosight.ai

Beyond sulfonamide and sulfonate ester formation, sulfonyl chlorides serve as precursors to other important functional groups, including sulfones and sulfinic acids. nih.gov They can also act as sources for sulfonyl, sulfenyl, aryl, and other radicals in various chemical transformations, including annulations, chlorosulfonylation, and arylations. magtech.com.cn The synthesis of sulfonyl chlorides themselves can be achieved through several methods, with common strategies including the oxidative chlorination of sulfur compounds like thiols and the dehydration of sulfonic acids. magtech.com.cnnih.gov

Specific Research Focus on 2 Methylcyclopentane 1 Sulfonyl Chloride

While the broader class of sulfonyl chlorides is well-documented, specific academic research focusing exclusively on 2-Methylcyclopentane-1-sulfonyl chloride is limited. Publicly available scientific literature and chemical databases provide fundamental information about the compound's structure and properties, but in-depth studies on its synthesis and reactivity are not extensively published. uni.lu

The compound is identified by its molecular formula, C₆H₁₁ClO₂S, and its structure consists of a cyclopentane (B165970) ring substituted with a methyl group at the 2-position and a sulfonyl chloride group at the 1-position. uni.lu

| Identifier | Value |

|---|---|

| Compound Name | 2-Methylcyclopentane-1-sulfonyl chloride |

| Molecular Formula | C₆H₁₁ClO₂S uni.lu |

| InChIKey | ALVFJZXVRYIEGN-UHFFFAOYSA-N uni.lu |

| Monoisotopic Mass | 182.01683 Da uni.lu |

Based on the established reactivity of the sulfonyl chloride functional group, 2-Methylcyclopentane-1-sulfonyl chloride is expected to undergo several key reactions:

Nucleophilic Substitution : It is anticipated to react with nucleophiles to form sulfonamide or sulfonate derivatives. smolecule.com

Hydrolysis : In the presence of water, it would likely hydrolyze to the corresponding 2-methylcyclopentane-1-sulfonic acid. smolecule.com

Given its structure, 2-Methylcyclopentane-1-sulfonyl chloride serves as a potential intermediate for synthesizing pharmaceuticals and agrochemicals. smolecule.com The presence of the methylated cyclopentane ring offers a specific three-dimensional structure that can be valuable in designing molecules with targeted biological activities. This is analogous to how unsubstituted cyclopentanesulfonyl chloride has been used as a building block in the synthesis of TNF-α converting enzyme (TACE) inhibitors. sigmaaldrich.com

Advanced Spectroscopic and Chromatographic Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Analysis (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the precise structure and stereochemistry of "2-Methylcyclopentane-1-sulfonyl chloride." By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the connectivity and spatial arrangement of atoms within the molecule can be determined.

In the ¹H NMR spectrum, the protons on the cyclopentane (B165970) ring and the methyl group would exhibit distinct signals. The proton attached to the carbon bearing the sulfonyl chloride group (C1) is expected to be the most deshielded due to the strong electron-withdrawing effect of the -SO₂Cl group, likely appearing as a multiplet at a lower field. The proton on the carbon with the methyl group (C2) and the methyl protons themselves would also show characteristic shifts and couplings. The remaining methylene (B1212753) protons on the cyclopentane ring would appear as complex multiplets in the upfield region.

The ¹³C NMR spectrum provides information on the different carbon environments. The carbon atom directly bonded to the sulfonyl chloride group (C1) would resonate at the lowest field. The carbon attached to the methyl group (C2) and the methyl carbon itself would have distinct chemical shifts. The other three carbon atoms of the cyclopentane ring would also show separate signals, confirming the asymmetric nature of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Methylcyclopentane-1-sulfonyl chloride (Note: These are estimated values based on analogous structures and functional group effects. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H on C1 | 3.5 - 4.0 (m) | - |

| H on C2 | 2.0 - 2.5 (m) | - |

| CH₃ protons | 1.0 - 1.2 (d) | - |

| Ring CH₂ protons | 1.4 - 2.2 (m) | - |

| C1 (C-SO₂Cl) | - | 70 - 80 |

| C2 (C-CH₃) | - | 35 - 45 |

| C3, C4, C5 | - | 25 - 35 |

| CH₃ | - | 15 - 20 |

d = doublet, m = multiplet

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LCMS, GC-MS)

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of "2-Methylcyclopentane-1-sulfonyl chloride," providing valuable information for structural confirmation. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful for analyzing volatile compounds like this sulfonyl chloride. rsc.org

The molecular ion peak ([M]⁺) in the mass spectrum would correspond to the molecular weight of the compound (182.66 g/mol ). chemenu.com Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, corresponding to the ³⁷Cl isotope. acdlabs.com

Common fragmentation pathways for alkyl sulfonyl chlorides involve the loss of the chlorine radical (·Cl) or the entire sulfonyl chloride group (·SO₂Cl). For "2-Methylcyclopentane-1-sulfonyl chloride," key fragmentation could include the loss of SO₂ to form a chlorocyclopentane (B1362555) radical cation or cleavage of the C-S bond. Fragmentation of the cyclopentane ring itself is also expected, leading to the loss of alkyl fragments. libretexts.orgdocbrown.info For instance, the loss of a methyl radical (·CH₃) or an ethyl radical (·C₂H₅) from the ring structure can lead to characteristic fragment ions. researchgate.net

Table 2: Predicted Mass Spectrometry Fragmentation for 2-Methylcyclopentane-1-sulfonyl chloride

| m/z Value | Possible Fragment Ion | Notes |

| 182/184 | [C₆H₁₁SO₂Cl]⁺ | Molecular ion peak showing ³⁵Cl/³⁷Cl isotope pattern. |

| 147 | [C₆H₁₁SO₂]⁺ | Loss of ·Cl radical. |

| 118/120 | [C₅H₈Cl]⁺ | Loss of SO₂. |

| 99/101 | [SO₂Cl]⁺ | Characteristic fragment for sulfonyl chlorides. acdlabs.com |

| 83 | [C₆H₁₁]⁺ | Loss of ·SO₂Cl radical. |

| 69 | [C₅H₉]⁺ | Loss of ·CH₃ from the cyclopentyl cation. researchgate.net |

| 41 | [C₃H₅]⁺ | Further fragmentation of the cyclopentyl ring. researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in "2-Methylcyclopentane-1-sulfonyl chloride." The IR spectrum would be dominated by strong absorption bands characteristic of the sulfonyl chloride group and the alkyl C-H bonds.

The most prominent peaks would be the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group. acdlabs.com These typically appear as two strong bands in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹. acdlabs.com The presence of the C-H bonds in the methyl and cyclopentane groups would be confirmed by stretching vibrations appearing in the 2850-3000 cm⁻¹ range. libretexts.org Additionally, a C-Cl stretching vibration would be expected, although it may be weaker and appear in the fingerprint region (below 850 cm⁻¹). libretexts.org

Table 3: Characteristic Infrared Absorption Frequencies for 2-Methylcyclopentane-1-sulfonyl chloride

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| S=O (Sulfonyl Chloride) | Asymmetric Stretch | 1370 - 1410 | Strong |

| S=O (Sulfonyl Chloride) | Symmetric Stretch | 1166 - 1204 | Strong |

| C-H (Alkane) | Stretch | 2850 - 3000 | Medium-Strong |

| C-H (Alkane) | Bend (Scissoring/Rocking) | 1350 - 1470 | Medium |

| S-Cl | Stretch | 500 - 700 | Medium |

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Mixture Separation

Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are vital for assessing the purity of "2-Methylcyclopentane-1-sulfonyl chloride" and for separating it from reaction mixtures or impurities.

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is well-suited for this compound due to its likely volatility. A typical GC method would utilize a capillary column with a non-polar or medium-polarity stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., RTX-5MS). rsc.org The compound's retention time would be determined by its boiling point and interaction with the stationary phase. GC analysis can effectively separate isomers and quantify the purity of the sample.

High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile impurities or for monitoring reaction progress. A reverse-phase HPLC method using a C18 column is common for the analysis of related sulfonyl chlorides. google.comsielc.com The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile. google.commdpi.com Detection is often achieved using an ultraviolet (UV) detector, although sulfonyl chlorides may require derivatization to enhance their UV absorbance for sensitive detection. google.comresearchgate.net

Table 4: Typical Chromatographic Conditions for Analysis

| Technique | Parameter | Typical Conditions |

| GC | Column | RTX-5MS (30 m x 0.25 mm x 0.25 µm) or similar |

| Carrier Gas | Helium or Nitrogen | |

| Injector Temperature | 250 - 280 °C | |

| Oven Program | Temperature gradient (e.g., 50 °C to 300 °C) | |

| Detector | FID or MS | |

| HPLC | Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient | |

| Flow Rate | 1.0 mL/min | |

| Detector | UV (at low wavelength, e.g., 200-220 nm) or MS |

Theoretical and Computational Chemistry Studies of 2 Methylcyclopentane 1 Sulfonyl Chloride

Computational Elucidation of Reaction Mechanisms and Transition States

Computational studies are instrumental in elucidating the reaction pathways of sulfonyl chlorides. The primary reactions of interest involve nucleophilic substitution at the sulfur atom. Theoretical calculations, particularly using Density Functional Theory (DFT), have been employed to explore the mechanisms of similar sulfonyl chlorides, which can be extrapolated to understand the reactivity of 2-methylcyclopentane-1-sulfonyl chloride.

The nucleophilic substitution at a tetracoordinate sulfur center is generally proposed to proceed through two primary mechanisms: a concerted SN2-like mechanism with a single transition state, or a two-step addition-elimination mechanism involving a pentacoordinate intermediate. nih.gov DFT studies on the chloride-chloride exchange reaction in arenesulfonyl chlorides have shown that the reaction proceeds via a single transition state, consistent with an SN2 mechanism. nih.govmdpi.com The presence of alkyl groups, particularly in the ortho position of arenesulfonyl chlorides, has been found to counterintuitively accelerate the substitution reaction. This is attributed to steric congestion in the ground state, which is relieved in the transition state. nih.govmdpi.com

For 2-methylcyclopentane-1-sulfonyl chloride, the bulky and sterically demanding 2-methylcyclopentyl group attached to the sulfonyl moiety would similarly influence the reaction energetics. Computational modeling of its reaction with a nucleophile would likely reveal a transition state where the incoming nucleophile and the leaving chloride group are in apical positions of a trigonal bipyramidal geometry around the sulfur atom. The methyl group at the 2-position of the cyclopentane (B165970) ring would create steric hindrance that could be relieved upon moving to the transition state, potentially accelerating the reaction rate compared to an unsubstituted cyclopentanesulfonyl chloride.

Further computational investigations could map the potential energy surface of its reactions, identifying the structures of transition states and intermediates, and calculating the activation energies to predict reaction kinetics.

Molecular Modeling for Conformational Analysis of Derivatives

The cyclopentane ring is not planar and exists in puckered conformations to relieve torsional strain. lumenlearning.com The two most recognized conformations are the "envelope" (Cs symmetry) and the "half-chair" (C2 symmetry). researchgate.net These conformations are flexible and can interconvert through a low-energy process called pseudorotation. scribd.com

For derivatives of 2-methylcyclopentane-1-sulfonyl chloride, molecular modeling techniques such as molecular mechanics and quantum chemical calculations are essential to determine the preferred conformations. The presence of the methyl and sulfonyl chloride substituents on the cyclopentane ring introduces steric and electronic effects that influence the conformational landscape.

Substituent Effects: The bulky sulfonyl chloride group and the methyl group will have preferred orientations (axial vs. equatorial) in the different puckered conformations to minimize steric interactions. Computational models can predict the relative energies of these different conformers. It is generally expected that large substituents will favor equatorial positions to reduce 1,3-diaxial interactions.

Pseudorotation Barrier: The substitution on the cyclopentane ring will create a barrier to pseudorotation, leading to distinct energy minima corresponding to specific envelope or half-chair conformations. researchgate.net Molecular modeling can quantify this energy barrier.

For example, in a hypothetical derivative where another functional group is introduced, computational conformational analysis would be crucial to understand the three-dimensional arrangement of the molecule, which in turn dictates its reactivity and interaction with other molecules.

Prediction of Spectroscopic Data and Molecular Properties (e.g., Collision Cross Section, XlogP)

Computational methods are widely used to predict various molecular properties, aiding in the identification and characterization of compounds.

XlogP: This is a computed value for the logarithm of the octanol/water partition coefficient, which is a measure of a compound's lipophilicity. For 2-methylcyclopentane-1-sulfonyl chloride, the predicted XlogP value is 2.1. This value is derived from calculations based on the molecule's structure.

Collision Cross Section (CCS): CCS is a measure of the effective area of an ion in the gas phase, which is an important parameter in ion mobility-mass spectrometry. mdpi.com Predicted CCS values can aid in the identification of unknown compounds by comparing experimental values with a database of computed values. acs.org The prediction of CCS values for small molecules is often accomplished using machine learning models trained on large datasets of experimentally determined CCS values. acs.org For 2-methylcyclopentane-1-sulfonyl chloride, several predicted CCS values for different adducts have been calculated.

Below is an interactive table of the predicted Collision Cross Section (CCS) values for various adducts of 2-Methylcyclopentane-1-sulfonyl chloride.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 183.02411 | 136.6 |

| [M+Na]⁺ | 205.00605 | 145.9 |

| [M-H]⁻ | 181.00955 | 140.8 |

| [M+NH₄]⁺ | 200.05065 | 160.0 |

| [M+K]⁺ | 220.97999 | 142.8 |

| [M+H-H₂O]⁺ | 165.01409 | 133.4 |

| [M+HCOO]⁻ | 227.01503 | 149.3 |

| [M+CH₃COO]⁻ | 241.03068 | 174.7 |

| [M]⁺ | 182.01628 | 138.7 |

| [M]⁻ | 182.01738 | 138.7 |

Data sourced from PubChem.

Emerging Research Applications in Organic Synthesis and Materials Science

Investigation of Biological Activities through Chemical Probe Synthesis (Mechanistic Focus)

Probing Protein Modification Pathways

Sulfonyl chlorides are a well-established class of reagents known for their reactivity towards nucleophilic residues on proteins, such as lysine (B10760008) and cysteine. This reactivity forms the basis of their use in bioconjugation and as chemical probes to study protein function and modification pathways. The covalent modification of proteins by small molecules can provide insights into protein structure, function, and interactions within cellular pathways.

While the broader class of sulfonyl chlorides is utilized for protein modification, specific research detailing the use of "2-Methylcyclopentane-1-sulfonyl chloride" in probing protein modification pathways is not extensively documented in publicly available scientific literature. The principle of its application would involve the electrophilic sulfur atom of the sulfonyl chloride group reacting with nucleophilic side chains of amino acids (e.g., the epsilon-amino group of lysine or the thiol group of cysteine) to form stable sulfonamide or thiosulfonate linkages, respectively.

The "2-methylcyclopentane" moiety would serve as a reporter group, the properties of which could be exploited for detection and analysis. For instance, its distinct mass could be identified in mass spectrometry-based proteomics workflows to map sites of modification on a protein. Furthermore, the hydrophobicity and steric bulk of the methylcyclopentyl group could influence the local protein environment, potentially modulating protein-protein interactions or enzymatic activity, which could then be studied to understand the functional consequences of the modification.

However, without specific research findings, the application of "2-Methylcyclopentane-1-sulfonyl chloride" in this context remains largely theoretical, based on the known reactivity of the sulfonyl chloride functional group.

Design of Receptor Ligands (e.g., hGR, CXCR2) for Molecular Interaction Studies

The sulfonamide linkage, formed by the reaction of a sulfonyl chloride with an amine, is a key structural motif in a vast number of pharmaceuticals. This is due to its ability to act as a hydrogen bond acceptor and its tetrahedral geometry, which can mimic the transition state of certain enzymatic reactions. Consequently, sulfonyl chlorides are valuable building blocks in the synthesis of receptor ligands.

Human Glucocorticoid Receptor (hGR):

The human glucocorticoid receptor (hGR) is a member of the nuclear receptor superfamily and a key target for anti-inflammatory drugs. Research into novel hGR ligands often involves the synthesis of diverse chemical scaffolds to explore the structure-activity relationship (SAR) and identify compounds with improved efficacy and reduced side effects.

While there is extensive research on sulfonamide-containing ligands for the hGR, specific studies detailing the incorporation of the "2-methylcyclopentylsulfonyl" moiety are not readily found. In a hypothetical design, "2-Methylcyclopentane-1-sulfonyl chloride" could be reacted with a suitable amine-containing core structure known to have some affinity for the hGR. The resulting sulfonamide would introduce the 2-methylcyclopentyl group into the final molecule. This group's size, shape, and lipophilicity could influence the ligand's binding affinity and selectivity for the hGR by interacting with specific hydrophobic pockets within the receptor's ligand-binding domain. The stereochemistry of the methyl group and the sulfonyl chloride on the cyclopentane (B165970) ring would also be a critical factor in determining the precise fit and interaction with the receptor.

CXCR2 Receptor:

The C-X-C chemokine receptor 2 (CXCR2) is a G protein-coupled receptor that plays a crucial role in inflammatory responses by mediating neutrophil trafficking. As such, it is an attractive target for the development of anti-inflammatory therapeutics. The discovery of small-molecule antagonists for CXCR2 is an active area of research.

Future Directions and Interdisciplinary Research Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of sulfonyl chlorides often involves reagents like thionyl chloride or chlorosulfonic acid, which can be harsh and generate significant waste. orgsyn.org Future research should focus on developing greener and more sustainable methods for the synthesis of 2-methylcyclopentane-1-sulfonyl chloride.

One promising avenue is the oxidative chlorination of the corresponding thiol or disulfide. Modern methods utilizing reagents such as N-chlorosuccinimide (NCS) or bleach (sodium hypochlorite) in the presence of a catalyst could offer a milder and more environmentally benign alternative. organic-chemistry.org Another approach involves the development of catalytic methods, potentially using transition metal catalysts, to facilitate the direct conversion of 2-methylcyclopentanethiol (B13308486) to the desired sulfonyl chloride with high efficiency and selectivity.

Potential Sustainable Synthetic Routes:

| Starting Material | Reagents | Advantages |

| 2-Methylcyclopentanethiol | Oxidant (e.g., NaOCl, NCS), Chloride Source | Milder reaction conditions, reduced hazardous waste |

| Di-(2-methylcyclopentyl) disulfide | Oxidative Chlorination | Utilizes a stable precursor |

| S-(2-methylcyclopentyl)isothiourea salt | Bleach-mediated oxidative chlorosulfonation | Environmentally friendly, simple purification |

Exploration of Undiscovered Reactivity Patterns and Selectivity

The presence of a chiral center at the 2-position of the cyclopentane (B165970) ring introduces the possibility of diastereoselective reactions. Future research should systematically explore the reactivity of both cis and trans isomers of 2-methylcyclopentane-1-sulfonyl chloride with a wide range of nucleophiles. This could lead to the discovery of novel, stereoselective transformations for the synthesis of complex molecules.

Furthermore, the reactivity of sulfonyl chlorides is not limited to simple nucleophilic substitution. magtech.com.cn Investigations into radical-mediated reactions, transition-metal-catalyzed cross-coupling reactions, and cycloadditions involving the sulfonyl chloride group could unveil new synthetic applications for this compound. magtech.com.cn For example, under specific conditions, sulfonyl chlorides can act as sources of sulfonyl radicals, which can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Integration with Modern Flow Chemistry and Microreactor Technologies

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and high-throughput screening. The integration of 2-methylcyclopentane-1-sulfonyl chloride into flow chemistry setups could enable the rapid and efficient synthesis of libraries of sulfonamide and sulfonate ester derivatives.

Microreactor technology, in particular, could be beneficial for reactions involving highly reactive or unstable intermediates. The precise control over reaction parameters afforded by microreactors could allow for the exploration of reaction conditions that are not accessible in batch, potentially leading to improved yields and selectivities. This technology would be particularly useful for studying the kinetics of reactions involving 2-methylcyclopentane-1-sulfonyl chloride.

Advanced Mechanistic Studies Utilizing State-of-the-Art Analytical Techniques

A deeper understanding of the reaction mechanisms involving 2-methylcyclopentane-1-sulfonyl chloride is crucial for the rational design of new synthetic methods and catalysts. Future research should employ state-of-the-art analytical techniques to probe the intricate details of these reactions.

In-situ Spectroscopy: Techniques such as in-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products, offering valuable insights into reaction kinetics and pathways.

Isotopic Labeling Studies: The use of isotopically labeled starting materials can help to elucidate bond-breaking and bond-forming steps in a reaction mechanism.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict transition state geometries, and rationalize observed selectivities.

Computational Design of Novel Derivatizations for Targeted Research Applications

Computational chemistry and molecular modeling can play a pivotal role in designing novel derivatives of 2-methylcyclopentane-1-sulfonyl chloride with specific biological or material properties. By understanding the structure-activity relationships (SAR) of sulfonamide-containing compounds, researchers can use computational tools to design new molecules with enhanced potency, selectivity, or other desired characteristics.

For example, in medicinal chemistry, molecular docking studies can be used to predict the binding affinity of novel sulfonamide derivatives to a target protein. This information can then be used to guide the synthesis of new compounds with improved therapeutic potential. Similarly, in materials science, computational methods can be employed to predict the physical and electronic properties of new polymers or functional materials derived from 2-methylcyclopentane-1-sulfonyl chloride.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Methylcyclopentane-1-sulfonyl chloride, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves sulfonation of 2-methylcyclopentane followed by chlorination using agents like thionyl chloride (SOCl₂). Key parameters include maintaining anhydrous conditions and controlling reaction temperature (e.g., reflux in inert solvents like methylene chloride). Purification via fractional distillation or chromatography is critical. For structural validation, techniques such as H/C NMR and mass spectrometry (MS) are employed, with comparisons to PubChem-computed spectra for accuracy .

Q. What safety precautions and first-aid measures are essential when handling 2-Methylcyclopentane-1-sulfonyl chloride in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes. For inhalation exposure, move to fresh air and monitor for respiratory distress. First-aid protocols for sulfonate analogs emphasize avoiding ingestion and seeking medical evaluation for persistent symptoms .

Q. How should researchers characterize the purity and stability of 2-Methylcyclopentane-1-sulfonyl chloride using analytical techniques?

- Methodological Answer : Purity is assessed via HPLC or GC-MS, with retention times compared to certified reference standards (e.g., SPEX CertiPrep CLPS-SB-TI in methylene chloride:acetone). Stability studies involve accelerated aging under varying humidity and temperature, monitored by periodic NMR to detect hydrolysis products like sulfonic acids .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data when characterizing 2-Methylcyclopentane-1-sulfonyl chloride derivatives?

- Methodological Answer : Spectral anomalies may arise from conformational isomerism or solvent effects. Strategies include:

- Comparing experimental H NMR shifts with density functional theory (DFT)-calculated values.

- Testing solvent polarity effects (e.g., deuterated methylene chloride vs. acetone) to distinguish dynamic processes.

- Referencing PubChem’s canonical SMILES and computed stereochemical data for structural validation .

Q. What strategies mitigate hydrolysis of 2-Methylcyclopentane-1-sulfonyl chloride during storage, and how is stability assessed under different conditions?

- Methodological Answer : Store under nitrogen at 0–6°C in anhydrous solvents (e.g., methylene chloride). Stability is quantified via kinetic studies:

- Conduct HPLC at intervals to track degradation.

- Use Arrhenius plots to predict shelf life at 25°C based on accelerated data (40–60°C).

- Compare with cyclopentanone derivatives, where low-temperature storage reduced decomposition by 80% over 6 months .

Q. In cross-coupling reactions, how does the steric environment of 2-Methylcyclopentane-1-sulfonyl chloride influence its reactivity as a sulfonating agent?

- Methodological Answer : The methyl group introduces steric hindrance, slowing nucleophilic attack. To quantify this:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.